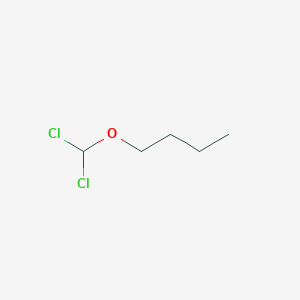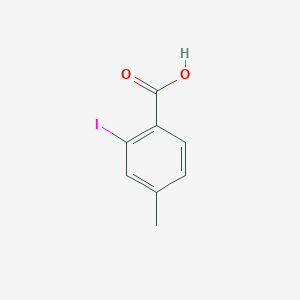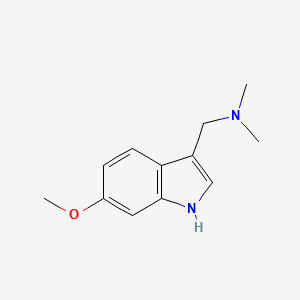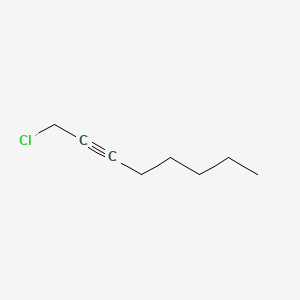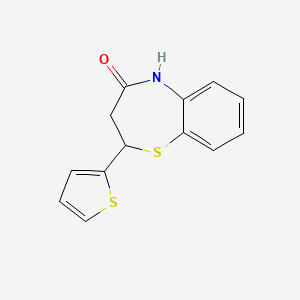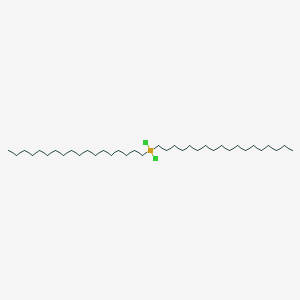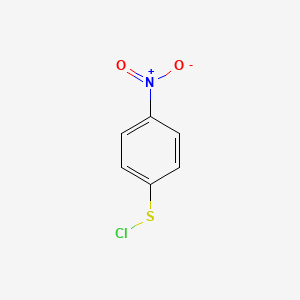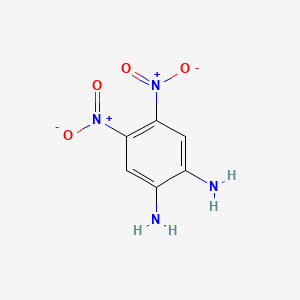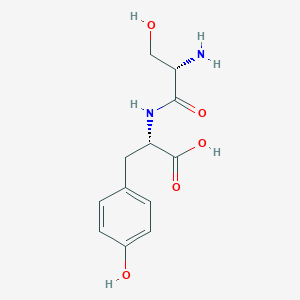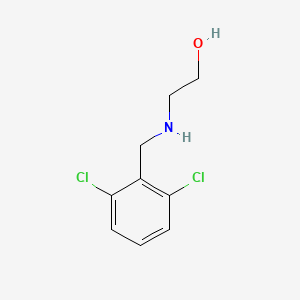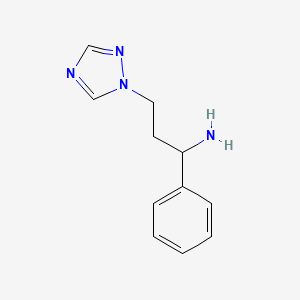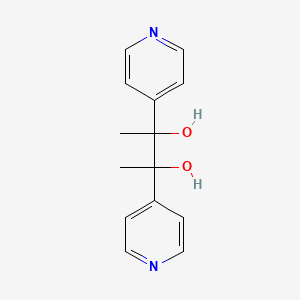
2,3-Di(4-pyridyl)-2,3-butanediol
Vue d'ensemble
Description
2,3-Di(4-pyridyl)-2,3-butanediol (DPD) is a chiral ligand that is widely used in various scientific research applications, including catalysis, asymmetric synthesis, and medicinal chemistry. DPD is a versatile compound that has a unique structure, which makes it an attractive candidate for various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,3-Di(4-pyridyl)-2,3-butanediol is not fully understood. However, it is believed that this compound acts as a chiral ligand or chiral auxiliary in various chemical reactions. This compound can form a complex with a metal catalyst, which can then catalyze a chemical reaction with high enantioselectivity. This compound can also act as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of a reaction.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been reported that this compound can act as a chiral ligand for various enzymes, such as alcohol dehydrogenase and lactate dehydrogenase. This compound can also bind to metal ions, such as copper and zinc, which can affect the activity of various enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,3-Di(4-pyridyl)-2,3-butanediol in lab experiments is its high enantioselectivity. This compound can catalyze various chemical reactions with high stereoselectivity, which can lead to the formation of chiral compounds. However, the main limitation of using this compound is its high cost. This compound is a relatively expensive compound, which can limit its use in large-scale reactions.
Orientations Futures
There are several future directions for the use of 2,3-Di(4-pyridyl)-2,3-butanediol in scientific research. One potential direction is the development of new catalytic reactions using this compound as a chiral ligand. Another potential direction is the synthesis of new biologically active compounds using this compound as a building block. Additionally, the use of this compound in the synthesis of chiral materials, such as chiral polymers and chiral liquid crystals, is another potential direction for future research.
Applications De Recherche Scientifique
2,3-Di(4-pyridyl)-2,3-butanediol has been widely used in various scientific research applications, including catalysis, asymmetric synthesis, and medicinal chemistry. This compound is a versatile compound that has a unique structure, which makes it an attractive candidate for various chemical reactions. This compound can be used as a chiral ligand in catalytic reactions, such as the asymmetric hydrogenation of ketones and imines. This compound can also be used as a chiral auxiliary in asymmetric synthesis, such as the synthesis of chiral amino alcohols and chiral lactones. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active compounds, such as antitumor agents and antiviral agents.
Propriétés
IUPAC Name |
2,3-dipyridin-4-ylbutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-13(17,11-3-7-15-8-4-11)14(2,18)12-5-9-16-10-6-12/h3-10,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOSNRFNGIFXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(C)(C2=CC=NC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395492 | |
| Record name | 2,3-Di(4-pyridyl)-2,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69267-29-4 | |
| Record name | 2,3-Di(4-pyridyl)-2,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




